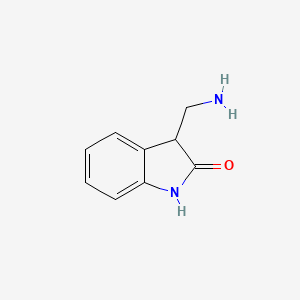

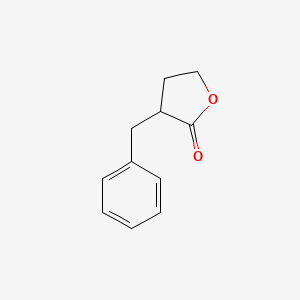

3-(Aminomethyl)indolin-2-one

説明

Synthesis Analysis

The synthesis of 3-(Aminomethyl)indolin-2-one derivatives is often achieved through a variety of methods, targeting modifications at the 3-position to introduce different functional groups. One approach involves the convenient synthesis of indolin-2-ones substituted at the 3 position by an aminomethylene group bearing different amino acid moieties. These compounds have been evaluated for their antiproliferative activities against several human solid tumor cell lines, showcasing their potential in therapeutic applications (Sassatelli et al., 2006). Another method highlights the synthesis of indolin-2-one derivatives substituted with an aminomethylene group, further examined for their inhibitory activities toward a selection of kinases and their antibacterial properties (Bouchikhi et al., 2008).

Molecular Structure Analysis

The molecular structure of 3-(Aminomethyl)indolin-2-one derivatives can be intricately designed to target specific biological pathways. For instance, a series of 3-(benzylidine)indolin-2-one derivatives were synthesized to evaluate their binding to alpha-synuclein fibrils, aiding in the design of probes for neurodegenerative diseases (Chu et al., 2015). Furthermore, the novel crystal structure of (E,Z) 3-aminomethylene-1-ethyl-indol-2-one was determined, offering insights into its structural properties and intermolecular interactions (Chen et al., 2010).

Chemical Reactions and Properties

3-(Aminomethyl)indolin-2-one and its derivatives participate in a myriad of chemical reactions, enabling the synthesis of complex molecules. For example, 3-diazoindolin-2-imines were constructed from indoles and sulfonylazides, paving the way for the preparation of 2,3-diaminoindoles and imidazo[4,5-b]indoles (Sheng et al., 2014). This diversity in chemical reactivity underscores the versatility of 3-(Aminomethyl)indolin-2-one as a scaffold in synthetic chemistry.

Physical Properties Analysis

The physical properties of 3-(Aminomethyl)indolin-2-one derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug development. The synthesis and novel crystal structure of (E,Z) 3-aminomethylene-1-ethyl-indol-2-one provide valuable information on the compound's crystallinity, which is essential for understanding its behavior in biological systems (Chen et al., 2010).

科学的研究の応用

1. Anti-Inflammatory Agents

- Application Summary: 3-substituted-indolin-2-one derivatives have been synthesized and evaluated for their anti-inflammatory activity .

- Methods of Application: Cell viability of 3-substituted-indolin-2-one derivatives was measured with the EZ-Cytox reagent; interleukin (IL)-6, tumor necrosis factor (TNF)-α, and inducible NOS mRNA levels were measured using Taqman qRT-PCR; pro-inflammatory cytokine IL-6 and TNF-α levels were determined using ELISA kits .

- Results: Among the nineteen 3-substituted-indolin-2-one derivatives synthesized, 3- (3-hydroxyphenyl)-indolin-2-one showed the highest anti-inflammatory activity, inhibiting the nitric oxide production related to inflammation, suppressing the production of TNF-α and IL-6 in a concentration-dependent manner and mRNA expression .

2. Synthesis of 3-Substituted-3-Hydroxyindolin-2-Ones

- Application Summary: An aryne-based synthetic protocol has been developed for the synthesis of 3-substituted-3-hydroxy-indolin-2-ones .

- Methods of Application: A wide variety of 3-hydroxyindolin-2-ones were synthesized in good yields under metal-free conditions via three component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione .

- Results: The synthesized 3-hydroxyindolin-2-one derivatives were confirmed by single crystal XRD analysis .

3. Antitumor Activity

- Application Summary: Newly synthesized 1-[(3-dimethylamino)propyl]indolin-2-ones were evaluated for in vitro antitumor activity in five human cancer cell lines .

- Methods of Application: The antitumor activity was evaluated using standard MTT assay .

- Results: The results of this study are not available in the source .

4. Antibacterial Agents

- Application Summary: Hybrids of indolin-2-one and nitroimidazole have been developed as potent antibacterial agents .

- Methods of Application: The specific methods of application are not available in the source .

- Results: The results of this study are not available in the source .

5. Kinase Inhibitors for Cancer Therapy

- Application Summary: 3-substituted indolin-2-one derivatives have been developed as selective kinase inhibitors for cancer therapy. These inhibitors have shown low nanomolar activity with prominent efficacy, superior response rate, and admirable tolerability .

- Methods of Application: The specific methods of application are not available in the source .

- Results: Certain 3-substituted indolin-2-one derivatives have met the requirements for clinical trials or the pharmaceutical market .

6. Anti-Inflammatory Agents

- Application Summary: 3-substituted-indolin-2-one derivatives have been synthesized and evaluated for their anti-inflammatory activity .

- Methods of Application: Cell viability of 3-substituted-indolin-2-one derivatives was measured with the EZ-Cytox reagent; interleukin (IL)-6, tumor necrosis factor (TNF)-α, and inducible NOS mRNA levels were measured using Taqman qRT-PCR; pro-inflammatory cytokine IL-6 and TNF-α levels were determined using ELISA kits .

- Results: Among the nineteen 3-substituted-indolin-2-one derivatives synthesized, 3- (3-hydroxyphenyl)-indolin-2-one showed the highest anti-inflammatory activity, inhibiting the nitric oxide production related to inflammation, suppressing the production of TNF-α and IL-6 in a concentration-dependent manner and mRNA expression .

7. Antiviral Activity

- Application Summary: Certain 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .

- Methods of Application: The specific methods of application are not available in the source .

- Results: Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

8. Anti-Inflammatory Agents

- Application Summary: 3-substituted-indolin-2-one derivatives have been synthesized and evaluated for their anti-inflammatory activity .

- Methods of Application: Cell viability of 3-substituted-indolin-2-one derivatives was measured with the EZ-Cytox reagent; interleukin (IL)-6, tumor necrosis factor (TNF)-α, and inducible NOS mRNA levels were measured using Taqman qRT-PCR; pro-inflammatory cytokine IL-6 and TNF-α levels were determined using ELISA kits .

- Results: Among the nineteen 3-substituted-indolin-2-one derivatives synthesized, 3- (3-hydroxyphenyl)-indolin-2-one showed the highest anti-inflammatory activity, inhibiting the nitric oxide production related to inflammation, suppressing the production of TNF-α and IL-6 in a concentration-dependent manner and mRNA expression .

将来の方向性

3-Substituted indolin-2-one derivatives have been identified as potential antidiabetic agents . This suggests that these synthetic compounds might serve as potential lead molecules for antidiabetic agents . Furthermore, indolin-2-one-functionalized nitroimidazoles could be a starting point to mitigate resistance given their clinical application and new mechanism .

特性

IUPAC Name |

3-(aminomethyl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-5-7-6-3-1-2-4-8(6)11-9(7)12/h1-4,7H,5,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPCWYJTZFRGQFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344281 | |

| Record name | 3-(aminomethyl)indolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminomethyl)indolin-2-one | |

CAS RN |

412332-18-4 | |

| Record name | 3-(aminomethyl)indolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid](/img/structure/B1269774.png)

![Acetic acid, 2-[[1-(phenylmethyl)-1h-indol-3-yl]thio]-](/img/structure/B1269778.png)